molecular formula C8H5BrFNO4 B12966763 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid

2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid

Cat. No.: B12966763
M. Wt: 278.03 g/mol
InChI Key: VRCYWVXVQPINAL-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzene followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitration reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted phenyl acetic acids.

    Reduction: Formation of 2-(2-Bromo-6-fluoro-3-aminophenyl)acetic acid.

    Oxidation: Formation of corresponding carboxylic acids or esters.

Scientific Research Applications

2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-fluoro-6-nitrophenyl)acetic acid
  • 2-(4-Fluoro-3-nitrophenyl)acetic acid
  • 2-(2-Fluoro-6-nitrophenyl)acetic acid

Uniqueness

2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetic acid moiety further enhances its versatility in various chemical transformations and applications.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrFNO4/c9-8-4(3-7(12)13)5(10)1-2-6(8)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

VRCYWVXVQPINAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)F

Origin of Product

United States

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